1-(Bromomethyl)-2,3,5-triiodobenzene

描述

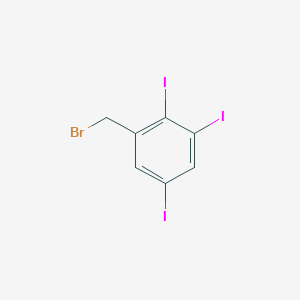

1-(Bromomethyl)-2,3,5-triiodobenzene is an organohalogen compound characterized by the presence of bromine and iodine atoms attached to a benzene ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2,3,5-triiodobenzene typically involves the bromination and iodination of benzene derivatives. One common method includes the bromination of 1-methyl-2,3,5-triiodobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar bromination and iodination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

化学反应分析

Types of Reactions: 1-(Bromomethyl)-2,3,5-triiodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with aryl or vinyl groups.

Reduction Reactions: The iodine atoms can be reduced to form less halogenated derivatives.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, and sodium alkoxide in polar solvents (e.g., dimethylformamide) under mild heating.

Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or dimethyl sulfoxide at elevated temperatures.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

- Substituted benzene derivatives with various functional groups.

- Coupled products with extended aromatic systems.

- Partially dehalogenated benzene derivatives.

科学研究应用

Organic Synthesis

1-(Bromomethyl)-2,3,5-triiodobenzene serves as a versatile building block in organic synthesis. Its bromomethyl group allows for nucleophilic substitution reactions, facilitating the formation of various derivatives.

Case Study: Synthesis of Functionalized Aromatic Compounds

In one study, this compound was utilized to synthesize a series of tri-substituted aromatic compounds through nucleophilic aromatic substitution reactions. The introduction of iodine and bromine substituents significantly enhanced the reactivity of the aromatic ring, allowing for further functionalization .

Medicinal Chemistry

The compound has shown potential in drug development due to its unique structural properties that can be exploited for biological activity.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from this structure have been tested against various cancer cell lines, demonstrating cytotoxic effects and potential as antitumor agents .

Antimicrobial Properties

Additionally, the compound's derivatives have been evaluated for antimicrobial activity. Studies have shown that certain modifications can lead to enhanced efficacy against bacterial strains, making it a candidate for further pharmaceutical exploration .

Material Science

In material science, this compound is used to create advanced materials with specific properties.

Proton Exchange Membranes

The compound is incorporated into the synthesis of proton exchange membranes (PEMs), which are critical for fuel cell applications. By covalently linking polybenzimidazole with this triiodobenzene derivative, researchers have developed membranes that exhibit improved performance in electrochemical applications .

Photophysical Properties

The photophysical properties of this compound derivatives have been studied extensively. These compounds can exhibit unique fluorescence characteristics based on their molecular structure and environment.

Case Study: Fluorescent Materials

One study focused on synthesizing fluorescent materials using derivatives of this compound. The resulting materials demonstrated tunable emission properties that could be applied in optoelectronic devices .

Data Table: Summary of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Organic Synthesis | Building block for various derivatives | Enhanced reactivity in nucleophilic substitutions |

| Medicinal Chemistry | Potential anticancer and antimicrobial agents | Cytotoxic effects against cancer cell lines |

| Material Science | Development of proton exchange membranes | Improved performance in fuel cells |

| Photophysical Properties | Tunable fluorescence for optoelectronic applications | Unique emission characteristics based on structure |

作用机制

The mechanism of action of 1-(Bromomethyl)-2,3,5-triiodobenzene in chemical reactions involves the activation of the bromomethyl group and the iodine atoms. The bromomethyl group acts as an electrophile, facilitating nucleophilic substitution reactions. The iodine atoms can participate in oxidative addition and reductive elimination processes, enabling coupling and reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

相似化合物的比较

1-(Chloromethyl)-2,3,5-triiodobenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.

1-(Bromomethyl)-2,4,6-triiodobenzene: Similar structure but with different positions of iodine atoms.

1-(Bromomethyl)-3,4,5-triiodobenzene: Similar structure but with different positions of iodine atoms.

Uniqueness: 1-(Bromomethyl)-2,3,5-triiodobenzene is unique due to the specific arrangement of bromine and iodine atoms, which influences its reactivity and potential applications. The presence of multiple iodine atoms enhances its utility in radiolabeling and imaging applications, while the bromomethyl group provides a versatile site for further functionalization.

生物活性

1-(Bromomethyl)-2,3,5-triiodobenzene (C7H4BrI3) is a polyhalogenated aromatic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound, highlighting its implications in medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves bromination of triiodobenzene derivatives. The unique arrangement of bromine and iodine atoms influences the compound's reactivity and biological properties. The compound can be synthesized using various methods including nucleophilic substitution reactions and electrophilic aromatic bromination, which are well-documented in the literature .

Antiviral Properties

Recent studies have indicated that halogenated compounds similar to this compound exhibit significant antiviral activities. For instance, compounds with similar structural motifs have been shown to act as potent inhibitors of viral proteases, which are critical for viral replication. The structure-activity relationship studies suggest that the presence of multiple halogen substituents enhances the inhibitory effects against various viruses .

The biological activity of this compound can be attributed to its ability to interact with viral proteins. Specifically, the compound may inhibit the activity of proteases essential for viral maturation and replication. This interaction often leads to a decrease in viral load in infected cells .

Case Studies

Several case studies have documented the antiviral effects of halogenated aromatic compounds:

- Zika Virus Protease Inhibition : In a study examining a series of brominated compounds, one derivative showed an IC50 value of 0.52 μM against Zika virus protease (ZVpro), indicating strong inhibitory potential .

- Dopamine Transporter Binding : Other studies have evaluated the binding affinity of similar compounds at dopamine transporters (DAT), revealing potential applications in neuropharmacology .

Structure-Activity Relationships (SAR)

The SAR analysis of this compound reveals that:

- Halogen Substitution : The introduction of iodine atoms significantly enhances biological activity compared to non-halogenated analogs.

- Functional Groups : The presence of electron-withdrawing groups increases the compound's reactivity and potential biological efficacy.

- Steric Effects : Bulky substituents at certain positions can hinder or enhance activity depending on their spatial orientation relative to the active site of target proteins .

Data Tables

The following table summarizes key findings related to the biological activity of halogenated compounds similar to this compound:

| Compound | Target | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Zika Virus Protease | 0.52 | Strong inhibitor |

| Compound A | DAT | 10 | Moderate binding affinity |

| Compound B | HIV Protease | 0.39 | Potent inhibitor |

| Compound C | Influenza Virus | 0.76 | Comparable activity with known antivirals |

属性

IUPAC Name |

1-(bromomethyl)-2,3,5-triiodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrI3/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCRQIRPMHPBII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CBr)I)I)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrI3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。